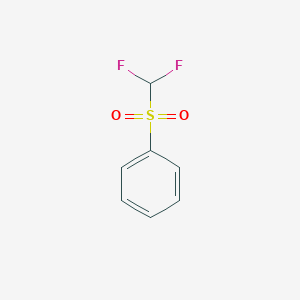

((Difluoromethyl)sulfonyl)benzene

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Hydrocarbons, Fluorinated - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

difluoromethylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2O2S/c8-7(9)12(10,11)6-4-2-1-3-5-6/h1-5,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRHDNAVPELLXDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60473498 | |

| Record name | ((Difluoromethyl)sulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1535-65-5 | |

| Record name | ((Difluoromethyl)sulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | difluoromethanesulfonylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of ((Difluoromethyl)sulfonyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Fluorinated Building Block

In the landscape of modern organic synthesis, particularly within the realms of medicinal and agrochemical research, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design. The difluoromethyl group (–CF₂H) has garnered significant attention for its unique ability to modulate the physicochemical and biological properties of parent molecules.[1] It can act as a bioisostere for hydroxyl or thiol groups and can participate in hydrogen bonding, thereby enhancing target affinity and metabolic stability.[2] At the forefront of reagents enabling the introduction of this critical functional group is ((difluoromethyl)sulfonyl)benzene, also known as difluoromethyl phenyl sulfone. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this versatile reagent, offering field-proven insights for its effective utilization in research and development.

Physicochemical and Spectroscopic Profile

This compound is a colorless to light yellow liquid or solid at room temperature, possessing a unique combination of stability and reactivity that makes it a valuable tool in the synthetic chemist's arsenal.[3][4]

Core Physical Properties

A summary of the key physical properties of this compound is presented in the table below, providing essential data for its handling and use in experimental setups.

| Property | Value | Reference(s) |

| CAS Number | 1535-65-5 | [4] |

| Molecular Formula | C₇H₆F₂O₂S | [4] |

| Molecular Weight | 192.18 g/mol | [4] |

| Melting Point | 24-25 °C | [4] |

| Boiling Point | 289.5 °C at 760 mmHg | [4] |

| Flash Point | 128 °C | [4] |

| Density | 1.348 g/cm³ | [4] |

Spectroscopic Signature

The structural identity of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is characterized by a triplet for the difluoromethyl proton (CH), typically observed around δ 6.04 ppm, with a characteristic coupling constant (J) of approximately 55.8 Hz due to coupling with the two fluorine atoms.[5] The aromatic protons appear as a multiplet in the range of δ 7.63-7.81 ppm.[5]

-

¹⁹F NMR: The fluorine NMR spectrum displays a doublet for the two equivalent fluorine atoms of the difluoromethyl group at approximately δ -119.1 ppm, with a coupling constant (J) of around 55.8 Hz, corresponding to the coupling with the single proton of the difluoromethyl group.[5]

-

-

Infrared (IR) Spectroscopy: Key vibrational frequencies in the IR spectrum include strong absorptions characteristic of the sulfonyl group (S=O stretching) typically found in the regions of 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹. The C-F stretching vibrations are expected to appear in the range of 1000-1100 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.

-

Mass Spectrometry (MS): The electron ionization mass spectrum would be expected to show the molecular ion peak (M⁺) at m/z 192. Subsequent fragmentation may involve the loss of the difluoromethyl group or cleavage of the phenyl-sulfonyl bond.

Synthesis of this compound

A widely adopted and reliable method for the preparation of this compound involves a two-step process starting from sodium thiophenoxide.[6]

Caption: General scheme for nucleophilic difluoromethylation.

Detailed Experimental Protocol: Nucleophilic (Phenylsulfonyl)difluoromethylation of Aldehydes

This protocol is adapted from established procedures for the nucleophilic addition of the (phenylsulfonyl)difluoromethyl anion to carbonyl compounds. [3] Materials:

-

This compound

-

Aldehyde

-

Potassium tert-butoxide (t-BuOK)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or nitrogen gas for inert atmosphere

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.2 equivalents) and the aldehyde (1.0 equivalent).

-

Dissolve the reactants in a mixture of anhydrous THF and anhydrous Et₂O at -78 °C under an inert atmosphere.

-

In a separate flask, prepare a solution of potassium tert-butoxide (1.1 equivalents) in anhydrous THF.

-

Slowly add the potassium tert-butoxide solution to the reaction mixture at -78 °C over a period of 30 minutes, ensuring the temperature does not rise significantly.

-

Stir the reaction mixture at -78 °C for an additional 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired difluoromethylated alcohol.

Radical (Phenylsulfonyl)difluoromethylation

Derivatives of this compound, such as iododifluoromethyl phenyl sulfone (PhSO₂CF₂I), can serve as precursors for the (phenylsulfonyl)difluoromethyl radical (PhSO₂CF₂•), enabling radical-mediated transformations. [7] Detailed Experimental Protocol: Radical Addition of Iododifluoromethyl Phenyl Sulfone to Alkenes

This protocol is based on a reported procedure for the radical addition of PhSO₂CF₂I to alkenes initiated by triethylborane (Et₃B). [7] Materials:

-

Iododifluoromethyl phenyl sulfone (PhSO₂CF₂I)

-

Alkene

-

Triethylborane (Et₃B) (1.0 M solution in hexane)

-

Dichloromethane (CH₂Cl₂)

-

Argon atmosphere

Procedure:

-

To a sealed Schlenk flask under an argon atmosphere, add iododifluoromethyl phenyl sulfone (1.0 equivalent) and the alkene (2.0 equivalents).

-

Dissolve the reactants in dichloromethane and cool the mixture to -30 °C.

-

Slowly add triethylborane (1.0 M in hexane, 1.0 equivalent) via syringe to the stirred solution.

-

Maintain the reaction at -30 °C for 30 minutes.

-

Monitor the reaction progress by ¹⁹F NMR.

-

Upon completion, remove the volatile solvents under vacuum to yield the crude product, which can be further purified by column chromatography.

Electrophilic Aromatic Substitution

The phenyl ring of this compound is strongly deactivated towards electrophilic aromatic substitution due to the potent electron-withdrawing nature of the -SO₂CF₂H group. [8]Therefore, forcing conditions are typically required for such reactions, and substitution, if it occurs, is directed to the meta position.

Conceptual Experimental Protocol: Nitration of an Activated Phenyl Sulfone

Due to the high deactivation of the ring in this compound, a direct electrophilic substitution is challenging. The following is a general protocol for the nitration of a less deactivated phenyl sulfone, which illustrates the principles involved.

Materials:

-

A substituted phenyl sulfone (with a less deactivating or an activating group)

-

Fuming nitric acid (HNO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ice bath

Procedure:

-

In a round-bottom flask, cool concentrated sulfuric acid in an ice bath.

-

Slowly add the phenyl sulfone to the cold sulfuric acid with stirring.

-

Once the sulfone has dissolved, slowly add fuming nitric acid dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring by TLC.

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the precipitated product by vacuum filtration, wash thoroughly with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent to obtain the purified nitro-substituted phenyl sulfone.

Applications in Drug Discovery and Development

A notable example is the synthesis of Travoprost , a prostaglandin analog used to treat glaucoma. [7]The synthesis of Travoprost involves a Julia-Kocienski olefination, a powerful method for the formation of carbon-carbon double bonds, which often utilizes a phenyl sulfone intermediate to construct a key part of the molecule. [7]Although the specific sulfone used may not be this compound, this example underscores the critical role of phenyl sulfones as versatile intermediates in the synthesis of blockbuster drugs.

Caption: Role of sulfones in pharmaceutical synthesis.

Conclusion: A Key Enabler in Modern Synthesis

This compound has firmly established itself as a cornerstone reagent for the introduction of the difluoromethyl group in organic synthesis. Its well-defined physicochemical properties, accessible synthesis, and predictable reactivity, particularly in nucleophilic difluoromethylation reactions, make it an invaluable tool for researchers in both academic and industrial settings. The strong electron-withdrawing nature of the difluoromethylsulfonyl group, while deactivating the aromatic ring to electrophilic attack, is the very property that empowers its utility as a potent nucleophilic reagent precursor. As the demand for sophisticated, fluorinated molecules in drug discovery and materials science continues to grow, the importance and application of this compound are set to expand, solidifying its position as a key enabler of chemical innovation.

References

-

Radical (Phenylsulfonyl)difluoromethylation with Iododifluoromethyl Phenyl Sulfone. The Journal of Organic Chemistry.

-

One-pot synthesis of arylfluoroalkylsulfoxides and study of their anomalous 19F NMR behavior. Journal of Fluorine Chemistry.

-

Process for the preparation of travoprost. Google Patents.

-

Dependence of log k0 on Hammett σ value for a series of substituted sulfonyl chlorides 1. ResearchGate.

-

Harnessing (Phenylsulfonyl)difluoromethyl Sulfonium Salt: A Radical Approach to Photoredox-Catalyzed Functionalization of Unsaturated Compounds with the PhSO2CF2 Group. National Institutes of Health.

-

Relationship between the Hammett para-substituent constants (s p ) of... ResearchGate.

-

Difluoromethyl Phenyl Sulfone as a Selective Difluoromethylene Dianion Equivalent. Wiley-VCH.

-

A survey of Hammett substituent constants and resonance and field parameters. Wang Lab.

-

1535-65-5|this compound. Ambeed.com.

-

Tipranavir. PubChem.

-

Electrophilic Aromatic Substitution. Bartleby.com.

-

WO2014083367A1 - Process for the preparation of travoprost. Google Patents.

-

Electrophilic Aromatic Substitution (EAS) Reaction: Sulfonation. YouTube.

-

Cas 1535-65-5,[(Difluoromethyl)sulfonyl]benzene. lookchem.

-

FDA-Approved Fluorine-Containing Molecules in 2024: Significance, Synthesis, and Therapeutic Applications. PubMed.

-

1535-65-5|this compound|BLD Pharm. BLD Pharm.

-

[(Difluoromethyl)sulfonyl]benzene(1535-65-5) 1H NMR spectrum. ChemicalBook.

-

Fluorine in Drug Design: A Case Study with Fluoroanisoles. ResearchGate.

-

Applications of Fluorine in Medicinal Chemistry. PubMed.

-

Introduction of Difluoromethyl Through Radical Pathways. ResearchGate.

-

1535-65-5 | this compound. Aspirachem.

-

from JE Leffler and E. Grunwald, Rates and Equilibria of Organic Reactions, Wiley, 1963 (Dover reprint). [No Title Available].

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.

-

Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.

-

Benzene, fluoro- - the NIST WebBook. National Institute of Standards and Technology.

-

Sulfonation of Benzene & Desulfonation Reaction Mechanism - Aromatic Compounds. YouTube.

-

How to arrange these compounds from most reactive toward electrophilic aromatic substitution. Quora.

-

Electrophilic Aromatic Substitution Reactions Made Easy!. YouTube.

-

Difluoromethyl phenyl sulfone = 97 1535-65-5. Sigma-Aldrich.

Sources

- 1. 1535-65-5|this compound|BLD Pharm [bldpharm.de]

- 2. rndmate.com [rndmate.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. WO2013093528A1 - Process for the preparation of travoprost - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Mechanistic Action of Difluoromethyl Phenyl Sulfone (PhSO₂CF₂H) in Drug Discovery and Development

Executive Summary

Difluoromethyl phenyl sulfone (PhSO₂CF₂H) has emerged as a uniquely versatile reagent in modern medicinal chemistry, primarily valued for its capacity to introduce the difluoromethyl (CF₂H) moiety into molecular scaffolds. The significance of this functional group extends far beyond its role as a simple structural component; its physicochemical properties enable profound modulation of a molecule's biological activity. This guide provides an in-depth exploration of the core mechanisms of action conferred by the PhSO₂CF₂H-derived difluoromethyl group. We will dissect its function as a critical bioisostere for hydroxyl, thiol, and amine groups, and delve into its more advanced role in the rational design of targeted covalent inhibitors. By synthesizing field-proven insights with established chemical principles, this document serves as a technical resource for researchers, scientists, and drug development professionals aiming to leverage the full potential of this remarkable chemical entity.

The Strategic Imperative of the Difluoromethyl Group

The deliberate incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to significant improvements in metabolic stability, lipophilicity, and biological activity.[1] Among the various fluorinated motifs, the difluoromethyl (CF₂H) group has garnered substantial attention for its unique and advantageous properties.[2]

Physicochemical Profile of the CF₂H Moiety

The CF₂H group is not merely a fluorinated analog of a methyl group. Its electronic properties are distinct, positioning it as a lipophilic hydrogen bond donor.[3] This capacity to engage in hydrogen bonding, a critical interaction in drug-target recognition, allows it to mimic the functionality of hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups, which are among the most common pharmacophores in pharmaceuticals.[4][5] Unlike these classic functional groups, the CF₂H moiety is significantly more resistant to metabolic oxidation, a common pathway for drug clearance. This enhanced metabolic stability can lead to improved pharmacokinetic profiles, including longer half-life and greater bioavailability.[5][6]

PhSO₂CF₂H: The Gateway to the CF₂H Group

Difluoromethyl phenyl sulfone (PhSO₂CF₂H) is a readily available and highly versatile reagent that serves as a cornerstone for introducing the CF₂H group.[7] Its utility stems from its "chemical chameleon" behavior, capable of reacting through multiple distinct pathways depending on the reaction conditions.[8] This controlled reactivity is fundamental to its widespread application and allows for the strategic incorporation of the CF₂H group into complex molecules.

The principal reactive pathways of PhSO₂CF₂H are governed by the generation of key intermediates:

-

Nucleophilic Pathway: In the presence of a base, PhSO₂CF₂H is deprotonated to form the (phenylsulfonyl)difluoromethyl anion (PhSO₂CF₂⁻). This anion is a potent nucleophile, capable of reacting with a wide range of electrophiles.[8][9] The phenylsulfonyl group plays a crucial role in stabilizing this anionic species.[8]

-

Radical Pathway: Under transition-metal-free oxidative conditions, the PhSO₂CF₂⁻ anion can be oxidized to generate the PhSO₂CF₂• radical.[10] This radical species can then participate in various radical-mediated transformations.

-

Difluorocarbene Pathway: Under specific basic conditions, the PhSO₂CF₂⁻ anion can undergo elimination to generate difluorocarbene (:CF₂), a highly reactive intermediate for the synthesis of gem-difluorinated compounds.[8][11]

Core Mechanism of Action: Bioisosterism

The most fundamental mechanism of action enabled by the CF₂H group is bioisosterism—the substitution of a functional group with a chemically distinct moiety that preserves or enhances the desired biological activity.

A Superior Mimic for Key Pharmacophores

The CF₂H group serves as an effective bioisostere for hydroxyl, thiol, and amine functionalities.[4][5] This mimicry is rooted in its ability to act as a hydrogen bond donor, thereby replicating the critical interactions these groups form with protein targets. However, the CF₂H group offers significant advantages:

-

Enhanced Metabolic Stability: It is not susceptible to the common metabolic pathways of oxidation (for -OH, -SH) or conjugation that often limit the in vivo efficacy of parent drugs.[5]

-

Increased Lipophilicity: The replacement of -OH, -SH, or -NH₂ with CF₂H typically increases a molecule's lipophilicity.[1][12] This can improve cell membrane permeability and bioavailability, although it must be carefully balanced to maintain adequate solubility.[5]

This strategy of direct, late-stage bioisosteric replacement is a powerful tool in drug discovery, allowing medicinal chemists to rapidly generate analogs with potentially superior ADME (Absorption, Distribution, Metabolism, and Excretion) properties without the need for lengthy de novo synthesis.[6]

Case Study: 2-Difluoromethylpyridine as a Pyridine-N-oxide Bioisostere

A compelling example of this principle is the use of 2-difluoromethylpyridine as a bioisosteric replacement for pyridine-N-oxide. In a study on quorum sensing inhibitors, a library of 2-difluoromethylpyridine derivatives was synthesized and evaluated. The results demonstrated that the CF₂H-containing compounds exhibited similar or even superior activity compared to the parent pyridine-N-oxide compound, validating 2-difluoromethylpyridine as a viable bioisostere and opening new avenues for drug design.[13]

Advanced Mechanism: Targeted Covalent Inhibition

Beyond bioisosterism, the CF₂H group can be strategically employed to create targeted covalent inhibitors (TCIs), a class of drugs that form a stable covalent bond with their protein target.[14] This approach can lead to enhanced potency, prolonged duration of action, and the ability to target proteins previously considered "undruggable".[14][15]

The Difluoromethyl Ketone as a Reversible Covalent Warhead

When the CF₂H group is positioned alpha to a carbonyl group (a difluoromethyl ketone), it acts as a potent electron-withdrawing group. This electronic pull significantly increases the electrophilicity of the adjacent carbonyl carbon, making it a "warhead" susceptible to attack by nucleophilic amino acid residues within a protein's binding pocket, such as cysteine (Cys) or lysine (Lys).[5]

The interaction typically proceeds via the formation of a hemithioacetal (with Cys) or hemiaminal (with Lys). A key feature of this mechanism is its potential for reversibility.[16] Unlike irreversible covalent inhibitors that permanently disable the target, reversible covalent inhibitors can dissociate, which can offer a superior safety profile by minimizing the risk of off-target modifications and allowing for the modulation of essential enzymes.[15] The non-covalent interactions of the rest of the inhibitor provide the initial binding affinity and specificity, ensuring that the covalent bond forms precisely with the intended target.[16]

Experimental Protocols for Mechanistic Validation

Validating the proposed mechanism of action for a PhSO₂CF₂H-derived compound requires a suite of robust biophysical and analytical techniques. The causality behind these experimental choices is to build a self-validating system of evidence, moving from initial binding to definitive covalent engagement and cellular effect.

Protocol 1: Confirmation of Covalent Target Engagement via Mass Spectrometry

Rationale: The most direct method to confirm covalent bond formation is to measure the mass of the target protein. A covalent modification will result in a predictable mass increase corresponding to the molecular weight of the inhibitor.

Methodology: Intact Protein Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Incubation: Incubate the purified target protein (e.g., at 1-5 µM) with a molar excess (e.g., 10-fold) of the difluoromethyl ketone-containing inhibitor in a suitable buffer (e.g., PBS, pH 7.4) at room temperature for a defined time course (e.g., 0, 1, 4, 24 hours). Include a vehicle control (e.g., DMSO).

-

Sample Cleanup: Quench the reaction and remove excess, unbound inhibitor using a desalting column or C4 ZipTips. This step is critical to prevent ion suppression in the mass spectrometer.

-

LC-MS Analysis: Analyze the desalted protein samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system.

-

Deconvolution: Process the resulting multi-charged ion spectrum using deconvolution software to reconstruct the zero-charge mass spectrum of the intact protein.

-

Data Interpretation: Compare the mass of the inhibitor-treated protein to the vehicle control. A mass shift equal to the molecular weight of the inhibitor confirms 1:1 covalent adduction.

Protocol 2: Characterization of Binding Affinity via Isothermal Titration Calorimetry (ITC)

Rationale: ITC provides a complete thermodynamic profile of the binding interaction (binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n)) by directly measuring the heat released or absorbed during the binding event. It is considered a gold-standard technique for characterizing biomolecular interactions.[17]

Methodology:

-

Sample Preparation: Prepare the purified protein (in the cell) and the inhibitor (in the syringe) in the same, thoroughly degassed buffer to minimize heat of dilution effects. Typical concentrations are 10-50 µM for the protein and 100-500 µM for the inhibitor.

-

Instrument Setup: Set the instrument to the desired experimental temperature (e.g., 25°C).

-

Titration: Perform a series of small, sequential injections of the inhibitor into the protein solution. A control experiment, titrating the inhibitor into buffer alone, must be performed to subtract the heat of dilution.

-

Data Analysis: Integrate the heat peaks from the raw data. Subtract the heat of dilution from the control run. Fit the resulting binding isotherm to an appropriate binding model (e.g., one-site binding) to extract the thermodynamic parameters Kₐ, ΔH, and n.

Data Summary and Interpretation

A multi-technique approach is essential for fully elucidating the mechanism of action. The data generated from these methods are complementary and provide a holistic view of the drug-target interaction.

| Analytical Technique | Parameter(s) Measured | Application in PhSO₂CF₂H-derived Inhibitor Studies |

| Mass Spectrometry (MS) | Molecular Weight, Covalent Adduct Mass | Confirms irreversible or reversible covalent bond formation and identifies the specific amino acid residue modified (via peptide mapping).[17] |

| Isothermal Titration Calorimetry (ITC) | Kₐ (Kₔ), ΔH, ΔS, Stoichiometry (n) | Determines the complete thermodynamic profile of the initial non-covalent binding event.[18] |

| Surface Plasmon Resonance (SPR) | kₐ (on-rate), kₔ (off-rate), Kₔ | Measures the kinetics of binding and dissociation in real-time. A very slow off-rate is indicative of covalent binding. |

| X-ray Crystallography | 3D Atomic Structure | Provides definitive, high-resolution structural evidence of the covalent bond between the inhibitor and the target protein. |

| Equilibrium Dialysis | Fraction of Unbound Drug (fᵤ) | A reference method for determining protein binding, particularly for assessing non-specific binding in plasma. |

Conclusion and Future Outlook

Difluoromethyl phenyl sulfone is more than a synthetic reagent; it is a strategic tool for imparting powerful mechanistic properties to drug candidates. Its primary contributions—acting as a metabolically robust bioisostere and enabling the design of targeted covalent inhibitors—address key challenges in modern drug discovery, including metabolic liability and target specificity. The ability to generate multiple reactive intermediates from a single, stable precursor underscores its synthetic versatility.[8][19] As our understanding of targeted covalent inhibition deepens and the demand for metabolically resilient drugs grows, the strategic application of PhSO₂CF₂H and the difluoromethyl moiety it delivers is poised to become an increasingly vital component in the medicinal chemist's arsenal, paving the way for the development of safer, more effective therapeutics.

References

-

Modular synthesis of CF2-containing compounds with PhSO2CF2H reagent through difluoromethylene radical anion synthon strategy. ResearchGate. Available at: [Link]

-

Modular synthesis of CF2-containing compounds with PhSO2CF2H reagent through difluoromethylene radical anion synthon strategy. PubMed. Available at: [Link]

-

Modular synthesis of CF2-containing compounds with PhSO2CF2H reagent through difluoromethylene radical anion synthon strategy. Nature Communications. Available at: [Link]

-

A New Difluoromethylation Reagent for S-, N-, and C-Nucleophiles. Organic Letters. Available at: [Link]

-

A Journey of the Development of Privileged Difluorocarbene Reagents TMSCF2X (X = Br, F, Cl) for Organic Synthesis. Accounts of Chemical Research. Available at: [Link]

-

Radical (Phenylsulfonyl)difluoromethylation of Isocyanides with PhSO2CF2H under Transition-Metal-Free Conditions. PubMed. Available at: [Link]

-

Nucleophilic, radical, and electrophilic (phenylsulfonyl)difluoromethylations. Journal of Fluorine Chemistry. Available at: [Link]

-

Nucleophilic Difluoromethylation of Primary Alkyl Halides Using Difluoromethyl Phenyl Sulfone as a Difluoromethyl Anion Equivale. Organic Letters. Available at: [Link]

-

Drugs and agrochemicals containing a difluoromethylthio group. ResearchGate. Available at: [Link]

-

Fluoroalkylation of Various Nucleophiles with Fluoroalkyl Sulfones through a Single Electron Transfer Process. Semantic Scholar. Available at: [Link]

-

Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. National Institutes of Health. Available at: [Link]

-

CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. National Institutes of Health. Available at: [Link]

-

The F-Difluoromethyl Group: Challenges, Impact and Outlook. ResearchGate. Available at: [Link]

-

The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. PubMed. Available at: [Link]

-

Why •CF2H is nucleophilic but •CF3 is electrophilic in reactions with heterocycles. eScholarship, University of California. Available at: [Link]

-

2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. National Institutes of Health. Available at: [Link]

-

A General Organophotoredox Strategy to Difluoroalkyl Bicycloalkane (CF2-BCA) Hybrid Bioisosteres. Wiley Online Library. Available at: [Link]

-

Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Macmillan Group, Princeton University. Available at: [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]

-

Analytical Techniques for the Study of Polyphenol-Protein Interactions. PubMed. Available at: [Link]

-

Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. PubMed. Available at: [Link]

-

Analytical Techniques for the Study of Polyphenol–protein Interactions. ResearchGate. Available at: [Link]

-

Targeted covalent inhibitors with an emphasis on reversible covalent inhibition. YouTube. Available at: [Link]

-

Targeted anticancer pre-vinylsulfone covalent inhibitors of carbonic anhydrase IX. eLife. Available at: [Link]

-

Drug-protein binding: a critical review of analytical tools. Archive ouverte UNIGE. Available at: [Link]

-

A New Data Analysis Method to Determine Binding Constants of Small Molecules to Proteins Using Equilibrium Analytical Ultracentrifugation. ScienceDirect. Available at: [Link]

-

Covalent Inhibitors in Drug Discovery: Current Applications. PRISM BioLab. Available at: [Link]

-

Where We Are: CF Drug Pipeline Developments. YouTube. Available at: [Link]

-

R&D activities drugs and innovative medicines. Italfarmaco SpA. Available at: [Link]

Sources

- 1. sioc.ac.cn [sioc.ac.cn]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. Modular synthesis of CF2-containing compounds with PhSO2CF2H reagent through difluoromethylene radical anion synthon strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sioc.cas.cn [sioc.cas.cn]

- 9. sioc.cas.cn [sioc.cas.cn]

- 10. Radical (Phenylsulfonyl)difluoromethylation of Isocyanides with PhSO2CF2H under Transition-Metal-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 15. Covalent Inhibitors in Drug Discovery: Current Applications - PRISM BioLab [prismbiolab.com]

- 16. youtube.com [youtube.com]

- 17. Analytical techniques for the study of polyphenol-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

The Versatility of Difluoromethyl Phenyl Sulfone: A Comprehensive Technical Guide for Researchers

Introduction: The Rise of a Key Fluorinated Building Block

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone for enhancing desirable properties. The difluoromethyl (CF2H) group, in particular, has garnered significant attention as a bioisostere of hydroxyl, thiol, and amino groups, offering improved metabolic stability and bioavailability.[1][2] At the forefront of reagents enabling the introduction of this crucial moiety is difluoromethyl phenyl sulfone (PhSO2CF2H). This stable, crystalline solid has emerged as a remarkably versatile and powerful tool in the synthetic chemist's arsenal, capable of participating in a diverse array of chemical transformations. This guide provides an in-depth exploration of the reactivity profile of difluoromethyl phenyl sulfone, offering insights into its synthesis, mechanistic pathways, and practical applications, tailored for researchers, scientists, and professionals in drug development.

Core Reactivity Profile: A Tale of Three Pathways

The synthetic utility of difluoromethyl phenyl sulfone stems from its ability to act as a precursor to nucleophilic, electrophilic, and radical (phenylsulfonyl)difluoromethyl species.[3][4] This multifaceted reactivity allows for the strategic formation of carbon-carbon and carbon-heteroatom bonds, making it an invaluable reagent for the synthesis of complex fluorinated molecules.

Nucleophilic (Phenylsulfonyl)difluoromethylation: The Workhorse Reaction

The most common application of difluoromethyl phenyl sulfone is as a nucleophilic difluoromethylating agent.[3][5][6] The presence of the electron-withdrawing phenylsulfonyl group significantly acidifies the proton of the difluoromethyl group, allowing for its ready deprotonation by a variety of bases to generate the (benzenesulfonyl)difluoromethyl anion. This stabilized carbanion can then participate in a range of nucleophilic reactions.

The generation of the key nucleophilic species is a straightforward acid-base reaction. The choice of base and solvent can influence the reactivity and selectivity of subsequent reactions.

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. sioc.cas.cn [sioc.cas.cn]

- 4. sioc.cas.cn [sioc.cas.cn]

- 5. CAS 1535-65-5: Difluoromethyl phenyl sulfone | CymitQuimica [cymitquimica.com]

- 6. US7119232B2 - Nucleophilic substitution reactions of difluorormethyl phenyl sulfone with alkyl halides leading to the facile synthesis of terminal 1,1-difluoro-1-alkenes and difluoromethylalkanes - Google Patents [patents.google.com]

physical properties of ((difluoromethyl)sulfonyl)benzene

An In-depth Technical Guide to the Physical Properties of ((Difluoromethyl)sulfonyl)benzene

Introduction

This compound, also known as Difluoromethyl Phenyl Sulfone, is a significant organofluorine compound with the chemical formula C₇H₆F₂O₂S and CAS Number 1535-65-5.[1][2][3] This compound has garnered considerable attention within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its utility stems from the unique electronic properties conferred by the difluoromethyl group, making it a valuable reagent for introducing the difluoromethyl moiety into other molecules—a common strategy in drug design to enhance metabolic stability, lipophilicity, and bioavailability.[4] This guide provides a comprehensive overview of the core , offering field-proven insights and detailed experimental protocols for their determination, tailored for researchers, scientists, and drug development professionals.

Core Physical Properties: A Quantitative Overview

The physical characteristics of a compound are fundamental to its handling, purification, and application in synthetic protocols. For this compound, these properties dictate its behavior in various solvents and reaction conditions.

| Property | Value | Source(s) |

| Molecular Weight | 192.18 g/mol | [1][3] |

| Appearance | Colorless to pale yellow liquid or solid | [2][5] |

| Melting Point | 24-25 °C | [1][3] |

| Boiling Point | 289.547 °C at 760 mmHg; 115-120 °C at 7 Torr | [1][3] |

| Density | 1.348 g/cm³ | [1][3] |

| Refractive Index | 1.5000 | [1][3] |

| Flash Point | 128 °C (262.4 °F) | [1][5] |

| Solubility | Soluble in water and chloroform; Slightly soluble in methanol. | [1][3] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2–8 °C. | [1][3][5] |

Expert Analysis of Physical Properties

The quantitative data presented above provides a snapshot of the compound's physical nature. A deeper understanding of these properties is crucial for its effective application.

-

Melting and Boiling Points : The melting point of 24-25 °C indicates that this compound can exist as either a low-melting solid or a liquid at ambient laboratory temperatures.[1][3] This necessitates careful handling and storage. The high boiling point at atmospheric pressure suggests that it has low volatility, which is advantageous for reactions conducted at elevated temperatures.[1] However, for purification, vacuum distillation is preferable to prevent potential thermal decomposition.

-

Solubility Profile : The reported solubility in both polar (water, methanol) and non-polar (chloroform) solvents is noteworthy.[1][3] The polar sulfonyl group (SO₂) contributes to its miscibility with polar solvents, while the phenyl ring provides non-polar character, allowing for dissolution in solvents like chloroform. This versatile solubility is a key attribute for its use in a wide range of reaction media. The principle of "like dissolves like" is a guiding factor here; the molecule possesses both polar and non-polar regions, enabling this broad solubility.[6]

-

Density and Refractive Index : With a density of 1.348 g/cm³, it is denser than water.[1] This is an important consideration for aqueous workups, as it will form the lower layer. The refractive index is a useful parameter for quick purity checks of liquid samples.

Experimental Protocols for Property Determination

The following protocols are self-validating systems for the accurate determination of the key .

Melting Point Determination

The melting point is a critical indicator of purity.[7] Pure crystalline compounds exhibit a sharp melting range of 0.5-1.0°C, whereas impurities typically depress the melting point and broaden the range.[7]

Methodology: Thiele Tube Method

-

Sample Preparation : Finely powder a small amount of solid this compound.[7] Pack the powder into a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[8][9]

-

Apparatus Setup : Attach the capillary tube to a calibrated thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[7]

-

Heating : Suspend the thermometer and capillary tube in a Thiele tube containing a high-boiling point liquid like mineral oil.[7]

-

Observation : Gently heat the side arm of the Thiele tube with a Bunsen burner to ensure uniform heating via convection.[7] The heating rate should be slow, approximately 1-2°C per minute, as the temperature approaches the expected melting point.[7]

-

Data Recording : Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point range is T1-T2.[10]

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

Due to the high boiling point, the Thiele tube method is also suitable for determining the boiling point of small quantities.[11]

Methodology: Capillary Inversion Method

-

Sample Preparation : Fill a small test tube or fusion tube with 0.5-1 mL of liquid this compound.

-

Capillary Insertion : Place a melting point capillary tube, sealed at one end, into the liquid with the open end down.[12]

-

Apparatus Setup : Attach the tube to a thermometer and suspend it in a Thiele tube as described for melting point determination.

-

Heating : Heat the Thiele tube's side arm. As the temperature rises, air trapped in the capillary tube will be expelled.

-

Observation : Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. At this point, remove the heat.

-

Data Recording : The liquid will begin to cool. The boiling point is the temperature at which the bubble stream stops and the liquid is drawn back into the capillary tube.[11][12] This is the point where the external pressure equals the vapor pressure of the liquid.[12]

Caption: Workflow for Boiling Point Determination.

Solubility Determination

A qualitative assessment of solubility is often the first step in designing a reaction or purification protocol.

Methodology: Small-Scale Test Tube Method

-

Initial Test : Place approximately 10-20 mg of this compound into a small test tube.

-

Solvent Addition : Add the chosen solvent (e.g., water, methanol, chloroform) dropwise, up to about 1 mL.[13]

-

Observation : After each addition, vigorously shake the tube and observe if the compound dissolves completely.[13]

-

Classification :

-

Soluble : If the compound dissolves completely.

-

Slightly Soluble : If a portion of the compound dissolves.

-

Insoluble : If the compound does not visibly dissolve.

-

-

Acid/Base Test (if applicable) : For compounds with unknown properties, subsequent tests in 5% HCl and 5% NaOH can indicate the presence of basic or acidic functional groups, respectively.[14]

Caption: Logical workflow for qualitative solubility testing.

Spectroscopic and Spectrometric Characterization

While physical properties define the bulk behavior of a compound, spectroscopic techniques provide insight into its molecular structure, which is the ultimate determinant of these properties.

Analytical Workflow

A combination of techniques is essential for unambiguous structure elucidation and purity confirmation.[15]

Sources

- 1. lookchem.com [lookchem.com]

- 2. CAS 1535-65-5: Difluoromethyl phenyl sulfone | CymitQuimica [cymitquimica.com]

- 3. Difluoromethyl phenyl sulfone | 1535-65-5 [chemicalbook.com]

- 4. Synthesis of (benzenesulfonyl)difluoromethyl thioethers from this compound and organothiocyanates generated in situ - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. 1535-65-5 | this compound [aspirasci.com]

- 6. youtube.com [youtube.com]

- 7. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. byjus.com [byjus.com]

- 10. pennwest.edu [pennwest.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 13. researchgate.net [researchgate.net]

- 14. scribd.com [scribd.com]

- 15. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

discovery and history of PhSO2CF2H

An In-Depth Technical Guide to the Discovery, History, and Application of Phenyl Difluoromethyl Sulfone (PhSO₂CF₂H)

Abstract

Phenyl difluoromethyl sulfone (PhSO₂CF₂H), a structurally unassuming organofluorine compound, has emerged as a cornerstone reagent in modern synthetic and medicinal chemistry. Its importance lies in its ability to introduce the difluoromethyl (–CF₂H) moiety—a critical bioisostere for hydroxyl, thiol, and amide groups—into complex molecules. The incorporation of the –CF₂H group can profoundly enhance the metabolic stability, lipophilicity, membrane permeability, and binding affinity of drug candidates.[1][2][3] This guide provides an in-depth exploration of the history, synthesis, mechanistic versatility, and practical application of PhSO₂CF₂H, designed for researchers, chemists, and drug development professionals. We will delve into its evolution from a chemical curiosity into a versatile tool capable of participating in nucleophilic, radical, and electrophilic pathways, thereby offering a rich palette of synthetic possibilities.

Part 1: The Genesis of a Reagent - A Historical Perspective

The journey of PhSO₂CF₂H is a compelling narrative of scientific re-evaluation. The difluoromethyl group (–CF₂H) has long been recognized for its unique properties. It acts as a lipophilic hydrogen bond donor and can serve as a bioisosteric replacement for functional groups crucial for biological interactions, making it a highly desirable motif in drug design.[3][4]

While the compound itself was known by the mid-20th century, its initial assessment was underwhelming. Early studies, such as those by Hine and Porter in 1960, investigated its potential as an electrophilic difluoromethylating agent, concluding it was inefficient as it operated through a poorly performing difluorocarbene mechanism.[5] For decades, it remained a reagent of limited interest.

The paradigm shifted in the late 20th and early 21st centuries, spearheaded by the work of pioneering research groups in organofluorine chemistry. They recognized that the true potential of PhSO₂CF₂H was not as an electrophile, but as a precursor to a potent nucleophile. The key was the phenylsulfonyl (PhSO₂) group, which possesses the ideal electronic properties to stabilize an adjacent carbanion upon deprotonation.[4][5] This unlocked the nucleophilic (phenylsulfonyl)difluoromethylation pathway, transforming PhSO₂CF₂H into a workhorse reagent for forming C-CF₂H bonds with a vast array of electrophiles.[6]

More recently, its utility has expanded further with the development of methods to generate the (phenylsulfonyl)difluoromethyl radical (PhSO₂CF₂•) .[7][8] This has opened new avenues for atom-economical additions to unsaturated systems under mild, transition-metal-free, or photoredox conditions, solidifying the status of PhSO₂CF₂H as a "chemical chameleon" of remarkable versatility.[1][4]

Part 2: Synthesis of the Core Reagent

PhSO₂CF₂H is a commercially available and readily accessible compound.[1][5] Its synthesis is typically achieved through a robust, two-step process starting from thiophenol. The procedure involves the difluoromethylation of the thiol to form an intermediate sulfide, which is subsequently oxidized to the target sulfone.

Experimental Protocol: Synthesis of Phenyl Difluoromethyl Sulfone

Step A: Synthesis of Difluoromethyl Phenyl Sulfide

-

Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an argon inlet, add thiophenol (1.0 equiv) and a suitable polar aprotic solvent such as DMF.

-

Deprotonation: Cool the solution to 0 °C in an ice bath and add a base, such as sodium hydride (NaH, 1.1 equiv) or potassium carbonate (K₂CO₃, 1.5 equiv), portion-wise. Allow the mixture to stir for 30 minutes at 0 °C.

-

Difluoromethylation: While maintaining the inert atmosphere, bubble chlorodifluoromethane (CHClF₂) gas through the solution or add a suitable difluoromethylating agent.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cautiously quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude difluoromethyl phenyl sulfide is purified by flash column chromatography.

Step B: Oxidation to Phenyl Difluoromethyl Sulfone (PhSO₂CF₂H)

-

Setup: In a round-bottom flask, dissolve the purified difluoromethyl phenyl sulfide (1.0 equiv) from Step A in glacial acetic acid or a mixture of methanol and water.[5]

-

Oxidation: Cool the solution to 0 °C. Add the oxidant, such as 30% aqueous hydrogen peroxide (H₂O₂, 2.2-3.0 equiv) or Oxone® (2.2 equiv), slowly.[5][9] An exothermic reaction may be observed.

-

Reaction: After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for 12-24 hours until the starting sulfide is fully consumed (monitored by TLC).

-

Workup: Pour the reaction mixture into a beaker of ice water, resulting in the precipitation of the product. Alternatively, extract the product with a suitable solvent like dichloromethane (DCM).

-

Purification: Collect the solid product by vacuum filtration and wash with cold water. If extracted, wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) followed by brine, dry over MgSO₄, and concentrate. The crude PhSO₂CF₂H can be further purified by recrystallization to yield a white crystalline solid.

Part 3: The Mechanistic Versatility of PhSO₂CF₂H

The power of PhSO₂CF₂H lies in its ability to be selectively channeled into distinct reactive pathways based on the chosen reaction conditions. This provides chemists with precise control over bond construction.

The Nucleophilic Pathway: The Workhorse Anion

This is the most established mode of reactivity. The acidic proton of PhSO₂CF₂H (pKa ≈ 19-21 in DMSO) is readily removed by a variety of bases (e.g., metal hydrides, carbonates, alkoxides) to generate the (phenylsulfonyl)difluoromethyl anion (PhSO₂CF₂⁻).[5] The potent electron-withdrawing nature of the adjacent sulfonyl group and fluorine atoms provides crucial resonance and inductive stabilization to this anion, making it accessible and yet highly nucleophilic.

This anion readily attacks a wide range of electrophiles, including:

-

Aldehydes and Ketones

-

Alkyl Halides and Triflates

-

Arylboronic Acids (via copper catalysis)[1]

-

Imines and other electrophilic centers

The Radical Pathway: A Modern Frontier

Recent advancements have unlocked a powerful radical pathway. The (phenylsulfonyl)difluoromethyl radical (PhSO₂CF₂•) can be generated from the PhSO₂CF₂⁻ anion via single-electron transfer (SET) oxidation, often using mild oxidants like PhI(OAc)₂ or through photoredox catalysis.[7][8] This radical intermediate is a key species in modern C-C bond-forming reactions.

This approach has enabled novel transformations, such as:

-

Radical addition to alkenes and alkynes.

-

Modular synthesis of complex gem-difluorides where PhSO₂CF₂H acts as a "difluoromethylene radical anion synthon" (diFRAS), bridging an electrophile and a radical acceptor.[1][2][6]

Electrophilic & Carbene Pathways via Derivatives

While PhSO₂CF₂H itself is a poor electrophile, its derivatives can be engineered for this purpose. For instance, hypervalent iodine reagents bearing the PhSO₂CF₂ moiety have been developed for electrophilic (phenylsulfonyl)difluoromethylation of nucleophiles.[1] Furthermore, under certain basic conditions, elimination of the phenylsulfonyl group can lead to the formation of difluorocarbene (:CF₂), a highly reactive intermediate capable of reacting with various nucleophiles.[2][4][5] This pathway is less common but represents another facet of the rich chemistry derived from the PhSO₂CF₂H scaffold.

Part 4: Application in Practice - A Representative Protocol

To illustrate the practical utility of PhSO₂CF₂H, the following protocol details the radical (phenylsulfonyl)difluoromethylation of an isocyanide, a transition-metal-free reaction that showcases its modern applications.[7]

Protocol: Radical (Phenylsulfonyl)difluoromethylation of an Isocyanide

-

Setup: To a dry Schlenk tube under an argon atmosphere, add the isocyanide substrate (e.g., 2-isocyano-1,1'-biphenyl) (0.2 mmol, 1.0 equiv), PhSO₂CF₂H (2.0 equiv), and iodine (I₂) (0.2 equiv).

-

Solvent and Base: Add anhydrous DMF (1.0 mL). Add cesium carbonate (Cs₂CO₃) (1.0 equiv) as the base.

-

Oxidant: Add diacetoxyiodobenzene (PhI(OAc)₂) (4.0 equiv) as the mild oxidant to facilitate radical generation.

-

Reaction: Stir the reaction mixture vigorously at room temperature for 1 hour. The charging sequence of reagents can be critical for optimal yield.[7]

-

Monitoring: Monitor the reaction by TLC or ¹⁹F NMR spectroscopy until the starting material is consumed.

-

Workup: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the desired 6-((phenylsulfonyl)difluoromethyl)phenanthridine product.

Part 5: Quantitative Analysis - Reaction Scope

The effectiveness of PhSO₂CF₂H is demonstrated by its broad applicability. The following table, adapted from the work on the radical (phenylsulfonyl)difluoromethylation of isocyanides, showcases the yields for various substituted substrates under optimized conditions.[7]

| Entry | Isocyanide Substrate (R¹, R²) | Product Yield (%) |

| 1 | H, H | 78 |

| 2 | 4'-Methyl | 77 |

| 3 | 4'-Methoxy | 75 |

| 4 | 4'-Fluoro | 71 |

| 5 | 4'-Chloro | 72 |

| 6 | 3'-Methyl | 65 |

| 7 | 2'-Methyl | 76 |

| 8 | Naphthyl backbone | 65 |

| 9 | Thienyl backbone | 55 |

Yields are isolated yields as reported in the cited literature.[7] This data highlights the reagent's tolerance for both electron-donating and electron-withdrawing groups across various aromatic systems.

Part 6: Conclusion and Future Outlook

Phenyl difluoromethyl sulfone (PhSO₂CF₂H) has undergone a remarkable transformation from a niche chemical to an indispensable tool in organic synthesis. Its value is rooted in its mechanistic flexibility, allowing chemists to harness nucleophilic, radical, and carbene-based pathways to strategically install the vital –CF₂H moiety. Its commercial availability and robust performance across a wide range of substrates ensure its continued prominence in both academic research and industrial drug development.

Future research will likely focus on developing enantioselective versions of these reactions, expanding the scope of its radical chemistry through novel activation methods, and applying this versatile reagent to the synthesis of next-generation pharmaceuticals and advanced materials. The story of PhSO₂CF₂H serves as a powerful testament to how deeper mechanistic understanding can unlock the hidden potential of chemical reagents.

Part 7: References

-

Sun, S., Jia, R., Zhou, X., & Hu, J. (2025). Modular synthesis of CF₂-containing compounds with PhSO₂CF₂H reagent through difluoromethylene radical anion synthon strategy. Nature Communications, 16(1). Available at: --INVALID-LINK--

-

Hu, J., Wang, Z., & Li, Y. (2009). A New Difluoromethylation Reagent for S-, N-, and C-Nucleophiles. Organic Letters, 11(21), 4842–4845. Available at: --INVALID-LINK--

-

Feng, Z., Min, Q., & Fu, X. (2016). Radical (Phenylsulfonyl)difluoromethylation of Isocyanides with PhSO₂CF₂H under Transition-Metal-Free Conditions. Organic Letters, 18(22), 5880–5883. Available at: --INVALID-LINK--

-

McCarthy, J. R., Matthews, D. P., & Paolini, J. P. (1998). REACTION OF SULFOXIDES WITH DIETHYLAMINOSULFUR TRIFLUORIDE: FLUOROMETHYL PHENYL SULFONE, A REAGENT FOR THE SYNTHESIS OF FLUOROALKENES. Organic Syntheses, 72, 209. Available at: --INVALID-LINK--

-

Sun, S., Jia, R., Zhou, X., & Hu, J. (2025). Modular synthesis of CF₂-containing compounds with PhSO₂CF₂H reagent through difluoromethylene radical anion synthon strategy. PubMed. Available at: --INVALID-LINK--

-

Feng, Z., Min, Q., & Fu, X. (2016). Radical (Phenylsulfonyl)difluoromethylation of Isocyanides with PhSO₂CF₂H under Transition-Metal-Free Conditions. PubMed. Available at: --INVALID-LINK--

-

ResearchGate. (n.d.). Recent Advance in Synthetic Applications of Difluoromethyl Phenyl Sulfone and Its Derivatives. Request PDF. Available at: --INVALID-LINK--

-

Jia, R., Wang, X., & Hu, J. (2021). Recent advance in synthetic applications of difluoromethyl phenyl sulfone and its derivatives. Tetrahedron, 89, 132148. Available at: --INVALID-LINK--

-

Bocan, T. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. BOC Sciences. Available at: --INVALID-LINK--

-

Hu, J. (2014). 2.6.2 Difluoro- and Fluoromethylation. Science of Synthesis. Available at: --INVALID-LINK--

-

Hu, J., Zhang, W., & Wang, F. (2005). Radical (Phenylsulfonyl)difluoromethylation with Iododifluoromethyl Phenyl Sulfone. Angewandte Chemie International Edition, 44(16), 2441-2444. Available at: --INVALID-LINK--

-

Beier, P., & Pastyříková, T. (2023). Synthesis of Azidodifluoromethyl Phenyl Sulfone and Its Use as a Synthetic Equivalent of the Azidodifluoromethyl Anion. The Journal of Organic Chemistry, 88(11), 7243–7250. Available at: --INVALID-LINK--

-

Zafrani, Y., & Amir, D. (2024). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. RSC Medicinal Chemistry. Available at: --INVALID-LINK--

References

- 1. sioc.cas.cn [sioc.cas.cn]

- 2. Modular synthesis of CF2-containing compounds with PhSO2CF2H reagent through difluoromethylene radical anion synthon strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sioc.cas.cn [sioc.cas.cn]

- 4. researchgate.net [researchgate.net]

- 5. Modular synthesis of CF2-containing compounds with PhSO2CF2H reagent through difluoromethylene radical anion synthon strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Azidodifluoromethyl Phenyl Sulfone and Its Use as a Synthetic Equivalent of the Azidodifluoromethyl Anion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sioc.ac.cn [sioc.ac.cn]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Structure Elucidation of ((Difluoromethyl)sulfonyl)benzene

Introduction: The Significance of the Difluoromethylsulfonyl Moiety

In modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. The introduction of fluorine can profoundly influence a molecule's pharmacokinetic and physicochemical properties, including its metabolic stability, membrane permeability, and binding affinity.[1] Among these motifs, the difluoromethyl (CHF₂) group has gained significant attention as a bioisostere for hydroxyl or thiol groups, capable of acting as a hydrogen bond donor and modulating lipophilicity.[2][3]

((Difluoromethyl)sulfonyl)benzene, also known as difluoromethyl phenyl sulfone, is not only an important building block in organic synthesis but also serves as an exemplary model for the analytical techniques required to characterize these valuable structures.[4][5][6] This guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation of this compound, designed for researchers and drug development professionals. Our approach follows a logical, problem-solving narrative that mirrors the process in a contemporary analytical laboratory, emphasizing the causality behind each experimental choice and ensuring a self-validating system of protocols.

Part 1: Foundational Analysis: Molecular Formula Confirmation via High-Resolution Mass Spectrometry (HRMS)

The first and most fundamental question in structure elucidation is "What is its elemental composition?". Before investing time in more complex analyses, confirming the molecular formula is paramount. High-Resolution Mass Spectrometry (HRMS) provides the necessary mass accuracy to distinguish between compounds with the same nominal mass but different elemental formulas.

For this compound, the expected molecular formula is C₇H₆F₂O₂S.[4][6][7] HRMS can measure the mass of the molecular ion with sufficient precision (typically < 5 ppm error) to confirm this composition unequivocally.

Data Presentation: Expected HRMS Data

| Parameter | Theoretical Value | Observed (Typical) |

| Molecular Formula | C₇H₆F₂O₂S | C₇H₆F₂O₂S |

| Monoisotopic Mass | 192.00566 Da | 192.005xx Da |

| Adduct (e.g., [M+H]⁺) | 193.01343 Da | 193.013xx Da |

| Mass Error | - | < 5 ppm |

Experimental Protocol: HRMS Data Acquisition (ESI-TOF)

-

Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).[4] Dilute this stock solution to a final concentration of ~1-10 µg/mL.

-

Instrument Setup: Use an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer. Calibrate the instrument using a known standard immediately prior to analysis to ensure high mass accuracy.

-

Method Parameters:

-

Ionization Mode: Positive (to observe [M+H]⁺ or [M+Na]⁺) or Negative (to observe [M-H]⁻). Positive mode is generally robust for this compound.

-

Capillary Voltage: 3.5 - 4.5 kV.

-

Nebulizer Gas (N₂): 1 - 2 Bar.

-

Drying Gas (N₂): 8 - 10 L/min at 200 °C.

-

Mass Range: 50 - 500 m/z.

-

-

Data Acquisition: Infuse the sample solution at a flow rate of 3-5 µL/min. Acquire data for 1-2 minutes to obtain a stable signal and a high-resolution mass spectrum.

-

Data Analysis: Process the spectrum to identify the peak corresponding to the molecular ion or its common adducts. Use the instrument's software to calculate the elemental composition based on the measured accurate mass and compare it to the theoretical value for C₇H₆F₂O₂S.

Part 2: Functional Group Identification via Infrared (IR) Spectroscopy

With the molecular formula confirmed, the next logical step is to identify the key functional groups present. Infrared (IR) spectroscopy is a rapid and powerful technique for this purpose, as specific covalent bonds absorb IR radiation at characteristic frequencies. For this compound, the most prominent features will be the strong absorptions from the sulfonyl (SO₂) group and vibrations associated with the aromatic ring.[8][9]

Data Presentation: Characteristic IR Absorptions

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Sulfonyl (SO₂) | Asymmetric Stretch | 1370 - 1410 | Strong |

| Sulfonyl (SO₂) | Symmetric Stretch | 1166 - 1204 | Strong |

| Aromatic Ring | C-H Stretch | > 3000 | Medium |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Weak |

| Fluoroalkane | C-F Stretch | 1000 - 1100 | Strong |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

This method is ideal for liquid or solid samples with minimal preparation.[10]

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (H₂O, CO₂) interference.

-

Sample Application: Place a single drop of the liquid sample (or a small amount of solid powder) directly onto the center of the ATR crystal.

-

Pressure Application: If the sample is solid, use the instrument's pressure clamp to ensure firm, even contact between the sample and the crystal surface.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000 - 400 cm⁻¹.

-

Data Analysis: Process the spectrum (background correction, baseline correction if necessary). Identify the key absorption bands and compare their positions and intensities to known values for sulfonyl and aromatic compounds to confirm their presence.

Part 3: Definitive Connectivity via Multinuclear NMR Spectroscopy

While MS confirms the formula and IR identifies functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy is the unparalleled tool for mapping the precise atomic connectivity of the molecule. For a fluorinated compound like this, a combination of ¹H, ¹⁹F, and ¹³C NMR is essential for an unambiguous assignment.[11][12]

Visualization: Key NMR Coupling Relationships

Caption: Key through-bond NMR couplings in the difluoromethylsulfonyl group.

¹H NMR Spectroscopy: The Proton Environment

The ¹H NMR spectrum provides the first piece of structural puzzle.

-

Aromatic Region (δ ≈ 7.5 - 8.1 ppm): The five protons on the phenyl ring will appear as a complex multiplet in this region. The protons ortho to the electron-withdrawing sulfonyl group will be the most downfield.

-

Difluoromethyl Proton (δ ≈ 6.5 - 7.0 ppm): The single proton on the α-carbon (CHF₂) is highly deshielded by the adjacent sulfonyl group and two fluorine atoms. Crucially, it will be split into a triplet by the two equivalent fluorine atoms (according to the n+1 rule, where n=2 fluorines). The observation of this triplet is strong evidence for the -CHF₂ moiety. The coupling constant, ²J_HF, is typically in the range of 50-60 Hz.

¹⁹F NMR Spectroscopy: The Fluorine "Smoking Gun"

¹⁹F NMR is exceptionally sensitive and provides direct, unambiguous evidence of the fluorine environment.[13][14]

-

Chemical Shift: A single resonance is expected, as the two fluorine atoms in the CHF₂ group are chemically equivalent. The chemical shift will be in the characteristic range for a difluoromethyl group attached to an electron-withdrawing substituent.

-

Coupling: This resonance will appear as a doublet . This is the complementary observation to the proton spectrum: the two fluorine atoms are split by the single adjacent proton. The coupling constant will be the same ²J_HF value observed in the ¹H spectrum (50-60 Hz).

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum confirms the carbon framework.

-

Aromatic Carbons (δ ≈ 128 - 140 ppm): Four signals are expected for the phenyl ring due to symmetry (ipso, ortho, meta, para).

-

Difluoromethyl Carbon (δ ≈ 115 - 125 ppm): The carbon of the CHF₂ group will appear as a triplet due to the large one-bond coupling to the two fluorine atoms (¹J_CF ≈ 240-260 Hz). This large coupling constant is characteristic and confirms the direct C-F bonds.

Data Presentation: Summary of Expected NMR Data

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~7.9 - 8.1 | m | - | 2H, Ar-H (ortho) |

| ¹H | ~7.5 - 7.7 | m | - | 3H, Ar-H (meta, para) |

| ¹H | ~6.7 | t | ²J_HF ≈ 55 | 1H, CH F₂ |

| ¹⁹F | ~ -110 to -120 | d | ²J_HF ≈ 55 | 2F, CF₂ H |

| ¹³C | ~138 | s | - | 1C, Ar-C (ipso) |

| ¹³C | ~135 | s | - | 1C, Ar-C (para) |

| ¹³C | ~130 | s | - | 2C, Ar-C (ortho) |

| ¹³C | ~129 | s | - | 2C, Ar-C (meta) |

| ¹³C | ~120 | t | ¹J_CF ≈ 250 | 1C, C F₂H |

Note: Chemical shifts are predictions and can vary based on solvent and reference.

Experimental Protocol: Multinuclear NMR Data Acquisition

-

Sample Preparation: Dissolve 10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) if the solvent does not contain an internal reference.

-

Instrument Tuning: Place the sample in the NMR spectrometer. Tune and match the ¹H, ¹⁹F, and ¹³C channels on the probe to the sample.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set spectral width to cover 0-12 ppm.

-

Use a 30° or 45° pulse angle with a relaxation delay of 1-2 seconds.

-

Co-add 8-16 scans for a good signal-to-noise ratio.

-

-

¹⁹F NMR Acquisition:

-

Acquire a standard one-pulse ¹⁹F spectrum. Proton decoupling is generally not required and would obscure the key doublet splitting.

-

Set the spectral width to cover the expected range (e.g., +50 to -250 ppm). Use CFCl₃ (0 ppm) as the standard reference.[14]

-

Co-add 16-64 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a standard proton-decoupled ¹³C{¹H} spectrum.

-

Set spectral width to cover 0-200 ppm.

-

Use a 30° pulse angle with a relaxation delay of 2 seconds.

-

Co-add 512-1024 scans, as ¹³C is an insensitive nucleus.

-

-

Data Processing: For all spectra, apply Fourier transformation, phase correction, and baseline correction. Reference the spectra (¹H and ¹³C to TMS at 0 ppm; ¹⁹F to CFCl₃ at 0 ppm). Integrate the signals in the ¹H spectrum.

Part 4: Integrated Workflow for Structure Elucidation

No single technique provides the complete picture. The power of this approach lies in integrating the data from each analysis to build an irrefutable case for the structure. The workflow is a self-validating loop where each piece of data must be consistent with the others.

Visualization: Integrated Analytical Workflow

Caption: Integrated workflow for the structure elucidation of this compound.

Conclusion

The structure elucidation of this compound is a clear demonstration of modern analytical chemistry principles. The process begins with High-Resolution Mass Spectrometry to establish an accurate elemental formula, followed by Infrared Spectroscopy to quickly identify the core sulfonyl and aromatic functional groups. The final, unambiguous proof is delivered by a suite of Multinuclear NMR experiments . The characteristic triplet in the ¹H spectrum, the corresponding doublet in the ¹⁹F spectrum, and the heavily coupled triplet in the ¹³C spectrum converge to provide an undeniable signature for the difluoromethylsulfonyl moiety. This integrated, multi-technique approach ensures the highest level of scientific integrity and trustworthiness, providing a robust framework for the characterization of novel fluorinated molecules in drug discovery and development.

References

-

LookChem. Cas 1535-65-5, [(Difluoromethyl)sulfonyl]benzene. [Link]

-

Oxford Instruments. NMR | Fluorine Spectroscopy. [Link]

-

ResearchGate. Mass Spectrometry of Sulfonic Acids and Their Derivatives | Request PDF. [Link]

-

Slideshare. Nmr spectroscopy of fluorine 19. [Link]

-

Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy. [Link]

-

Canadian Journal of Chemistry. Mass Spectra of Some Sulfinate Esters and Sulfones. [Link]

-

ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

J-Stage. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [Link]

-

ResearchGate. Mass Spectra of Sulfoxides and Sulfones | Request PDF. [Link]

-

ResearchGate. An Overview of Fluorine NMR. [Link]

-

Aspira Chemical. 1535-65-5 | this compound. [Link]

-

PubChem. Difluoromethanesulfonylbenzene. [Link]

-

ResearchGate. Infrared Spectra of Sulfones and Related Compounds. [Link]

-

ResearchGate. FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion.... [Link]

-

ResearchGate. Mass Spectra of Some Sulfinate Esters and Sulfones. [Link]

-

ACS Publications. Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. [Link]

-

UC Santa Barbara. 19F Chemical Shifts and Coupling Constants. [Link]

-

University of Ottawa. 19Flourine NMR. [Link]

-

ScienceDirect. Fluorine NMR. [Link]

-

AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]

-

PubMed. Applications of Fluorine in Medicinal Chemistry. [Link]

-

National Institutes of Health. 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride. [Link]

-

ResearchGate. Fluorine in Drug Design: A Case Study with Fluoroanisoles | Request PDF. [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cas 1535-65-5,[(Difluoromethyl)sulfonyl]benzene | lookchem [lookchem.com]

- 5. 1535-65-5 | this compound [aspirasci.com]

- 6. Difluoromethyl phenyl sulfone | 1535-65-5 [chemicalbook.com]

- 7. Difluoromethanesulfonylbenzene | C7H6F2O2S | CID 11816356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. acdlabs.com [acdlabs.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 12. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 13. NMR | Fluorine Spectroscopy [nmr.oxinst.com]

- 14. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]

A Technical Guide to Quantum Chemical Calculations for (Difluoromethyl)sulfonylbenzene (PhSO₂CF₂H): A Key Reagent in Modern Organic Synthesis and Drug Discovery

For the Attention Of: Researchers, Scientists, and Drug Development Professionals.

Executive Summary